FFA-1 Meta Isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FFA-1 Meta Isomer, also known by its chemical name with the CAS number 343255-26-5, is a compound with the molecular formula C15H19ClO3 and a molecular weight of 282.763 g/mol . This compound is a regioisomer, meaning it has the same molecular formula as other isomers but differs in the arrangement of atoms within the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The exact synthetic route can vary, but common methods include electrophilic aromatic substitution reactions, where substituents are added to the aromatic ring under controlled conditions .
Industrial Production Methods
Industrial production of FFA-1 Meta Isomer often involves large-scale chemical synthesis using automated reactors and precise control of reaction conditions. This ensures high yield and purity of the final product. The process may include steps such as distillation, crystallization, and chromatography to purify the compound .
Chemical Reactions Analysis
Types of Reactions
FFA-1 Meta Isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the aromatic ring are replaced with other groups
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted aromatic compounds .
Scientific Research Applications
FFA-1 Meta Isomer has a wide range of applications in scientific research, including:
Chemistry: Used as a reference material in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of FFA-1 Meta Isomer involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
FFA-1 Ortho Isomer: Differing in the position of substituents on the aromatic ring.
FFA-1 Para Isomer: Another regioisomer with different substitution patterns.
Other Aromatic Compounds: Compounds with similar functional groups but different core structures
Uniqueness
FFA-1 Meta Isomer is unique due to its specific substitution pattern, which can result in distinct chemical and physical properties compared to its ortho and para counterparts.
Properties
CAS No. |
343255-26-5 |
---|---|
Molecular Formula |
C15H19ClO3 |
Molecular Weight |
282.76 g/mol |
IUPAC Name |
methyl 2-[3-(4-chlorobutanoyl)phenyl]-2-methylpropanoate |
InChI |
InChI=1S/C15H19ClO3/c1-15(2,14(18)19-3)12-7-4-6-11(10-12)13(17)8-5-9-16/h4,6-7,10H,5,8-9H2,1-3H3 |
InChI Key |
HVNNOMOMOKBPDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)C(=O)CCCCl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.